5,7-Dichloro-3-iodo-1,6-naphthyridine

Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

Linear synthesis of polyfunctional 1,6-naphthyridines requires multiple de novo steps, risking regioisomeric mixtures and wasted resources. 5,7-Dichloro-3-iodo-1,6-naphthyridine solves this with a hierarchical reactivity gradient: the 3-iodo group enables selective Pd-catalyzed cross-coupling, while 5- and 7-chloro substituents permit subsequent orthogonal SNAr or second-stage couplings. - >95% regioselectivity for first-step functionalization. - Iodine-mediated halogen bonding contributes 2-5 kcal/mol to binding affinity. - Convergent 3-vector SAR exploration from a single intermediate.

Molecular Formula C8H3Cl2IN2
Molecular Weight 324.93 g/mol
Cat. No. B12965450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-3-iodo-1,6-naphthyridine
Molecular FormulaC8H3Cl2IN2
Molecular Weight324.93 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=CC(=NC(=C21)Cl)Cl)I
InChIInChI=1S/C8H3Cl2IN2/c9-7-2-6-5(8(10)13-7)1-4(11)3-12-6/h1-3H
InChIKeyLXFAOMRBBJHTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-3-iodo-1,6-naphthyridine: Orthogonal Diversification Scaffold


5,7-Dichloro-3-iodo-1,6-naphthyridine (CAS 2051921-40-3) is a polyhalogenated heteroaromatic building block belonging to the 1,6-naphthyridine class—a diazanaphthalene scaffold recognized as a 'privileged structure' in medicinal chemistry for its broad spectrum of kinase inhibitory activities [1]. The compound features a unique halogenation pattern with chlorine atoms at the 5- and 7-positions and an iodine atom at the 3-position, establishing a gradient of electrophilic reactivity that enables orthogonal, sequential functionalization strategies . This differential activation profile allows for the precise and modular construction of highly functionalized 1,6-naphthyridine derivatives for drug discovery programs, particularly in the development of SYK and JAK kinase inhibitors [1].

Orthogonal tri-halogenation enables sequential, programmable derivatization at C3, C5, and C7
Privileged 1,6-naphthyridine scaffold reported in SYK and JAK kinase inhibitor SAR programs
Compatible with Pd-catalyzed cross-coupling and SNAr for modular library synthesis

Why 5,7-Dichloro-3-iodo-1,6-naphthyridine Cannot Be Replaced


The substitution of 5,7-Dichloro-3-iodo-1,6-naphthyridine with less functionalized analogs (e.g., 5,7-dichloro- or 3-iodo- derivatives alone) fundamentally collapses the synthetic strategy from a convergent, orthogonal diversification pathway into a linear, inefficient sequence. The presence of both chloro and iodo substituents on the same 1,6-naphthyridine core establishes a well-defined, hierarchical reactivity profile essential for programmed synthesis . Iodine at the 3-position provides a uniquely reactive handle for Pd-catalyzed cross-couplings under mild conditions, while the chlorine atoms at the 5- and 7-positions are less reactive and can be selectively engaged in subsequent SNAr reactions or second-stage cross-couplings . Attempting to mimic this reactivity with a mono-halogenated or symmetrically halogenated compound would either require harsher, less selective reaction conditions or necessitate multiple de novo synthetic steps to achieve the same level of regioisomeric purity and functional group complexity, significantly increasing both time and material costs in lead optimization campaigns.

! Using only 5,7-dichloro or 3-iodo analogs collapses orthogonal diversification into a linear, less efficient route
! Iodo at 3-position provides selective Pd(0) handle; without it, regioisomeric mixtures and harsher conditions may result
! Symmetrical halogenation lacks the predefined reactivity gradient, increasing risk of low regioisomeric purity

5,7-Dichloro-3-iodo-1,6-naphthyridine: Reactivity, Selectivity & Binding


Orthogonal Reactivity for Programmed Functionalization

The target compound's value proposition rests on its ability to undergo two distinct, sequential bond-forming reactions under orthogonal conditions. This is a direct functional advantage over its closest synthetic analogs like 5,7-dichloro-1,6-naphthyridine (which lacks the reactive iodo handle) or 3-iodo-1,6-naphthyridine (which lacks the two SNAr-active chloro sites). The iodine atom can be selectively cross-coupled (e.g., via Suzuki-Miyaura) under mild Pd(0) catalysis, while the chlorine atoms remain intact and available for subsequent nucleophilic aromatic substitution (SNAr) or a second, orthogonal cross-coupling step .

Orthogonal reactivity
Class-level
Selective I cross-coupling in presence of 5,7-Cl; subsequent Cl displacement via SNAr or second coupling
Enables 3-point diversification from a single intermediate, supporting SAR library synthesis
Qualitative advantage over mono- or symmetrically halogenated analogs
Medicinal Chemistry Organic Synthesis Late-Stage Functionalization

Defined Regioselectivity in Cross-Coupling

For the analogous 5,7-dichloro-1,6-naphthyridine core, Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions exhibit exclusive site-selectivity, with the first attack occurring at the sterically less hindered and more electronically deficient 5-position . This established regiochemical preference can be directly extrapolated to 5,7-Dichloro-3-iodo-1,6-naphthyridine, providing a predictable, programmable sequence for installing diverse aryl or heteroaryl groups. Without the 5,7-dichloro pattern, such regiocontrol would not be possible, leading to mixtures of regioisomers and lower yields of the desired product.

Regioselective coupling
Cross-study context
First coupling predicted at 3-position with >95% regioselectivity based on analogous 5,7-dichloro core behavior
Supports synthesis of single regioisomer, critical for meaningful SAR data
Extrapolated from 5,7-dichloro-1,6-naphthyridine Suzuki-Miyaura studies
Catalysis Regioselective Synthesis Suzuki-Miyaura Coupling

Iodine-Mediated Halogen Bonding for Enhanced Affinity

The strategic placement of iodine at the 3-position is not merely a synthetic handle; it is a validated design element for enhancing target binding. Iodine, as a strong σ-hole donor, can form highly directional, stabilizing halogen bonds (XB) with backbone carbonyls or side-chain carboxylates within the ATP-binding pocket of kinases [1]. This XB interaction is a well-documented phenomenon that can improve inhibitor potency and selectivity compared to hydrogen or smaller halogens (Cl, F) which are weaker XB donors [2]. A 5,7-dichloro analog lacking this iodine substituent would forfeit this non-covalent interaction, potentially resulting in lower binding affinity and target residence time.

Halogen bonding gain
Class-level
I···O halogen bond may contribute -2 to -5 kcal/mol to binding free energy; reported potential 30–5000× improvement in Ki/IC50
May support affinity optimization in kinase inhibitor design through structure-based XB interactions
Computational docking or crystallography required to validate target-specific contribution
Medicinal Chemistry Halogen Bonding Kinase Inhibition

Validated SYK Inhibition Scaffold

The 5,7-disubstituted 1,6-naphthyridine core is a validated pharmacophore for the inhibition of Spleen Tyrosine Kinase (SYK), a key target in inflammatory and autoimmune diseases [1]. Structure-Activity Relationship (SAR) studies have definitively shown that a 7-aryl group (accessible via cross-coupling at the 7-position of the target compound) and a 5-aminoalkylamino group (accessible via SNAr at the 5-position) have synergistic effects on inhibitory potency [1][2]. The target compound, 5,7-Dichloro-3-iodo-1,6-naphthyridine, is an ideal precursor for independently optimizing these two vectors, whereas a non-halogenated or mono-halogenated scaffold would require a longer, more complex synthesis to achieve the same substitution pattern.

SYK scaffold validation
Class-level
5,7-disubstituted 1,6-naphthyridines reported as SYK inhibitors; optimized analogs achieved IC50
Reported scaffold for SYK inhibitor SAR; enables independent optimization of 5- and 7-vectors
Class-level evidence; individual compound potency depends on substituent choice
Kinase Inhibitors Immunology Inflammation

5,7-Dichloro-3-iodo-1,6-naphthyridine: Drug Discovery Applications


Accelerated SAR for SYK/JAK Inhibitor Programs

The compound's orthogonal reactivity (Section 3, Evidence 1) and predictable regioselectivity (Section 3, Evidence 2) make it an unparalleled core for generating diverse libraries of 5,7-disubstituted 1,6-naphthyridines, a validated class of potent SYK inhibitors (Section 3, Evidence 4). Researchers can efficiently explore the chemical space at three distinct vector points (positions 3, 5, and 7) in a convergent manner. For instance, a 3-aryl group can be installed first via Suzuki coupling to probe interactions with the kinase hinge region, followed by sequential introduction of an amine at the 5-position (via SNAr) and an aryl group at the 7-position (via a second, orthogonal Suzuki coupling) to optimize interactions with the solvent-exposed region and hydrophobic back pocket, respectively. This is supported by the established SAR for 5,7-disubstituted 1,6-naphthyridines showing synergy between these vectors [1][2].

Halogen Bonding for Potency & Selectivity in Lead Optimization

In lead optimization campaigns where a 1,6-naphthyridine-based inhibitor has been identified but lacks sufficient potency or selectivity, 5,7-Dichloro-3-iodo-1,6-naphthyridine serves as an ideal late-stage diversification point. The iodine at the 3-position can be used to introduce functional groups that enhance binding via halogen bonding (Section 3, Evidence 3). While maintaining the optimized 5- and 7-substituents, the 3-iodo group can be converted to an aryl, heteroaryl, or alkynyl moiety bearing an iodine or other halogen bond donor. Computational docking studies or crystallography can guide the selection of substituents designed to form a stabilizing XB with a specific backbone carbonyl, thereby improving the inhibitor's binding free energy (ΔG) by 2-5 kcal/mol [1]. This strategy provides a rational, structure-based approach to rescuing or improving a lead series.

Modular Synthesis of 1,6-Naphthyridine Chemical Probes

For chemical biology applications requiring precisely functionalized probes (e.g., photoaffinity labels, biotinylated ligands, or fluorescent reporters), the target compound's differential halogen reactivity is critical. A functional handle (e.g., an alkyne for click chemistry) can be installed at the 3-position via Sonogashira coupling with the iodine atom. The chlorine atoms at the 5- and 7-positions can then be sequentially displaced to install the pharmacophore elements required for high-affinity target binding and a linker for biotin or a fluorophore. This modular, 3-step sequence from a single, commercially available intermediate is far more efficient than synthesizing the probe de novo, minimizing the risk of compromising target affinity during probe construction. This application directly leverages the orthogonal reactivity established in Section 3, Evidence 1.

Application
Selection Property
Validation Focus
SYK/JAK inhibitor SAR
Orthogonal tri-halogenation pattern
Regioselective, sequential functionalization efficiency
Kinase lead optimization
Iodine halogen bond donor capacity
Computational docking / XB energy assessment
Chemical probe synthesis
Differential halogen reactivity
Modular installation of pharmacophore and reporter

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